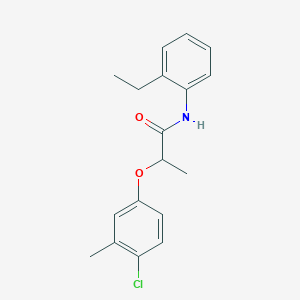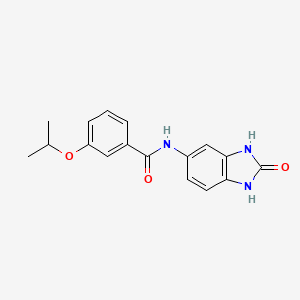
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide
説明
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of molecules called tyrosine kinase inhibitors, which are known to play a crucial role in regulating cell signaling pathways. In
作用機序
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide exerts its therapeutic effects by blocking the activity of tyrosine kinases, which are enzymes that play a crucial role in regulating cell signaling pathways. Tyrosine kinases are known to be overexpressed in many diseases, including cancer, autoimmune disorders, and cardiovascular diseases. By blocking the activity of tyrosine kinases, this compound inhibits the growth and proliferation of cancer cells, inhibits the production of pro-inflammatory cytokines, and inhibits the proliferation of vascular smooth muscle cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of tyrosine kinase activity, inhibition of cell growth and proliferation, inhibition of pro-inflammatory cytokine production, and inhibition of vascular smooth muscle cell proliferation. These effects are mediated by the ability of this compound to block the activity of tyrosine kinases, which are known to play a crucial role in regulating cell signaling pathways.
実験室実験の利点と制限
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of tyrosine kinases, its well-defined mechanism of action, and its ability to inhibit the growth and proliferation of cancer cells, autoimmune disorders, and cardiovascular diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity to normal cells, its potential to interact with other drugs, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide, including the development of more selective tyrosine kinase inhibitors, the identification of new disease targets for this compound, and the development of new formulations of this compound with improved solubility and bioavailability. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects and reduce potential toxicity. Overall, this compound has shown great promise as a potential therapeutic agent for the treatment of a variety of diseases, and further research is needed to fully explore its potential.
科学的研究の応用
3,5-dichloro-N-(5-chloro-2-pyridinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic properties in a variety of diseases, including cancer, autoimmune disorders, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of tyrosine kinases, which are known to play a crucial role in cancer cell signaling pathways. In autoimmune disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a crucial role in the pathogenesis of autoimmune diseases. In cardiovascular diseases, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which are known to play a crucial role in the development of atherosclerosis.
特性
IUPAC Name |
3,5-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c1-20-12-9(4-8(15)5-10(12)16)13(19)18-11-3-2-7(14)6-17-11/h2-6H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLMXRCXGRFDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4409043.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B4409047.png)
![1-(2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409063.png)
![3-{[(4-methyl-2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4409073.png)
![4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde](/img/structure/B4409075.png)

![N-(2-ethoxyphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4409092.png)
![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)

![4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4409120.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4409135.png)
![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
![1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4409158.png)